2-Amino-2-(2-nitrophenyl)acetic acid

描述

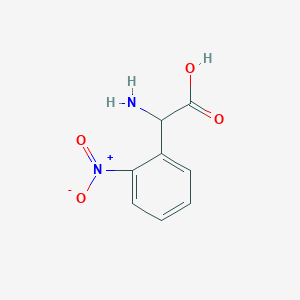

2-Amino-2-(2-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H8N2O4. This compound is characterized by the presence of an amino group and a nitro group attached to a phenylacetic acid backbone. It is a derivative of phenylacetic acid and is known for its applications in organic synthesis and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid to introduce the nitro groupOne common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield 2-(2-nitrophenyl)acrylate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

化学反应分析

Types of Reactions: 2-Amino-2-(2-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form anilines, which can further cyclize to form lactams.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Reduction Products: Anilines and lactams.

Substitution Products: Various substituted derivatives depending on the reagents used.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting neurological disorders. Its structural properties facilitate the design of drugs that can modulate neurotransmitter systems, making it valuable in developing treatments for conditions like depression and anxiety .

Anti-inflammatory and Analgesic Research

Research indicates that this compound is involved in studies focusing on anti-inflammatory and analgesic properties. Its derivatives are being explored for their potential to alleviate pain and reduce inflammation, which could lead to new therapeutic agents .

Biochemical Research

Enzyme Activity Studies

In biochemical research, this compound is utilized to investigate enzyme activity and protein interactions. It aids researchers in understanding biological processes at a molecular level, contributing to advancements in enzymology and molecular biology .

Protein Interaction Analysis

The compound's ability to form stable interactions with proteins makes it a useful tool for studying protein dynamics and functions. This research can provide insights into metabolic pathways and disease mechanisms .

Analytical Chemistry

Chromatographic Techniques

this compound is employed in chromatographic methods for the separation and analysis of complex mixtures. Its application enhances the accuracy of chemical assessments, particularly in the analysis of pharmaceuticals and environmental samples .

Quality Control in Pharmaceuticals

In the pharmaceutical industry, it plays a role in quality control processes by serving as a standard reference material for chromatographic analyses. This ensures the consistency and quality of drug formulations during production .

Material Science

Development of Specialized Polymers

This compound contributes to advancements in material science by being used in the creation of specialized polymers and materials. These materials exhibit improved properties such as enhanced durability and resistance to environmental factors, which are critical for applications in coatings and adhesives .

Innovations in Coatings

Research has shown that incorporating this compound into coating formulations can lead to improved adhesion and protective qualities, making it beneficial for various industrial applications .

Environmental Monitoring

Detection of Pollutants

In environmental science, this compound is used to detect pollutants and toxic substances in environmental samples. Its sensitivity to certain chemicals allows for effective monitoring of environmental health and safety .

Sustainability Research

The compound supports efforts in sustainability by providing tools for assessing the presence of harmful substances in ecosystems. This application is crucial for developing strategies to mitigate pollution and protect natural resources .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Key intermediate for neurological drugs |

| Anti-inflammatory and analgesic research | |

| Biochemical Research | Enzyme activity studies |

| Protein interaction analysis | |

| Analytical Chemistry | Chromatographic techniques |

| Quality control in pharmaceuticals | |

| Material Science | Development of specialized polymers |

| Innovations in coatings | |

| Environmental Monitoring | Detection of pollutants |

| Sustainability research |

作用机制

The mechanism of action of 2-Amino-2-(2-nitrophenyl)acetic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their function .

相似化合物的比较

Phenylacetic acid: The parent compound, lacking the nitro and amino groups.

4-Nitrophenylacetic acid: Similar structure but with the nitro group in the para position.

2-Nitrodiphenylamine: Contains a nitro group but differs in the overall structure.

Uniqueness: 2-Amino-2-(2-nitrophenyl)acetic acid is unique due to the presence of both the nitro and amino groups on the phenylacetic acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

生物活性

2-Amino-2-(2-nitrophenyl)acetic acid (commonly referred to as ANPA) is an organic compound with significant biological activities. It is characterized by its unique structure, which includes an amino group and a nitrophenyl moiety, contributing to its potential therapeutic applications. This article reviews the biological activity of ANPA, focusing on its mechanisms, applications in research and medicine, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 196.16 g/mol

- Density : 1.473 g/cm³

- Boiling Point : 413.163°C

1. GnRH Receptor Antagonism

Research indicates that ANPA acts as a gonadotropin-releasing hormone (GnRH) receptor antagonist. This property suggests its utility in regulating hormonal pathways, particularly in reproductive health contexts. For instance, studies have shown that compounds with similar structures can inhibit GnRH-induced signaling pathways, which may aid in treating hormone-dependent conditions such as certain cancers and reproductive disorders.

2. Enzyme Inhibition

ANPA has been explored for its potential to inhibit various enzymes, which is crucial in drug development. The compound's ability to form heterocycles enhances its biological activity, making it a candidate for designing inhibitors against specific enzyme targets involved in metabolic pathways .

3. Anticancer Properties

The anticancer potential of ANPA has been a focal point in recent studies. Derivatives of this compound have demonstrated activity against several cancer cell lines, with IC values indicating effective inhibition of cell proliferation. For example, compounds structurally related to ANPA have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Pharmaceutical Development

ANPA serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders and other conditions influenced by hormonal activity. Its role in drug formulation highlights its importance in pharmaceutical chemistry .

Biochemical Research

In biochemical studies, ANPA is utilized to investigate enzyme activities and protein interactions. This research is vital for understanding cellular processes at the molecular level and developing new therapeutic strategies .

Environmental Monitoring

The compound is also employed in environmental chemistry for detecting pollutants and toxic substances, thereby aiding efforts in environmental protection and sustainability .

Case Studies

属性

IUPAC Name |

2-amino-2-(2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-3-1-2-4-6(5)10(13)14/h1-4,7H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBXNGWSHWJBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622712 | |

| Record name | Amino(2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50381-53-8 | |

| Record name | Amino(2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。